molecular formula C20H18N4O6S2 B3260065 4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 326907-69-1

4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B3260065
CAS RN: 326907-69-1
M. Wt: 474.5 g/mol
InChI Key: OEDBLSOGKUKVRE-UHFFFAOYSA-N
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Description

The compound “4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a 3-nitrophenyl group, and a thiazol-2-yl group, all attached to a benzamide core .


Molecular Structure Analysis

Again, without specific data, I can only infer that this compound likely has a complex three-dimensional structure due to the presence of multiple functional groups and a potentially planar aromatic benzamide core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitrophenyl and thiazol-2-yl groups, which could potentially undergo electrophilic substitution reactions. The amide group might also be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the amide group could impact its solubility in different solvents .

Scientific Research Applications

Protein Complex Formation

The genetic encoding of non-canonical amino acids (ncAAs) has found widespread application in various biological and therapeutic contexts. To efficiently prepare homogeneous protein complexes, researchers have designed two encoded ncAAs : The genetic encoding of non-canonical amino acids (ncAAs) has found widespread application in various biological and therapeutic contexts. To efficiently prepare homogeneous protein complexes, researchers have designed two encoded ncAAs: 4-(6-(3-azidopropyl)-s-tetrazin-3-yl)phenylalanine (pTAF) and 3-(6-(3-azidopropyl)-s-tetrazin-3-yl)phenylalanine (mTAF) . These ncAAs contain mutually orthogonal and bioorthogonal azide and tetrazine handles. Recombinant proteins and antibody fragments containing TAF can be easily functionalized in a one-pot reaction with commercially available fluorophores, radiolabeled isotopes, PEG, and drugs. This approach provides dual-labeled protein conjugates for assessing tumor diagnostics, image-guided surgery, and targeted therapies in mouse models .

Antioxidant Properties

While not explicitly mentioned in the literature for this specific compound, the presence of the thiazole ring suggests potential antioxidant activity. Thiazole derivatives have been investigated for their ability to scavenge free radicals and protect cells from oxidative stress. Further studies are needed to explore the antioxidant potential of this compound .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, if it’s a drug, it might interact with biological targets in the body. Without specific information, it’s hard to predict .

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S2/c25-19(14-4-6-17(7-5-14)32(28,29)23-8-10-30-11-9-23)22-20-21-18(13-31-20)15-2-1-3-16(12-15)24(26)27/h1-7,12-13H,8-11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDBLSOGKUKVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159919
Record name 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

326907-69-1
Record name 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326907-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinylsulfonyl)-N-[4-(3-nitrophenyl)-2-thiazolyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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